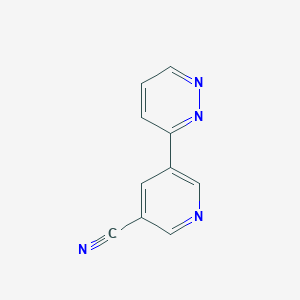

5-(Pyridazin-3-yl)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1346687-41-9 |

|---|---|

Molecular Formula |

C10H6N4 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-pyridazin-3-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H6N4/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-14-10/h1-4,6-7H |

InChI Key |

JKGMIPNXZKEADD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations on the Nicotinonitrile Moiety

The nicotinonitrile moiety of 5-(pyridazin-3-yl)nicotinonitrile possesses two primary sites for chemical modification: the cyano group and the pyridine (B92270) ring itself. The cyano group is a versatile functional handle that can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, which can then be further derivatized. ekb.eg Additionally, the cyano group can participate in cyclization reactions to form fused heterocyclic systems.

The pyridine ring, while generally less reactive than the pyridazine (B1198779) ring towards nucleophilic attack due to the presence of only one nitrogen atom, can still be functionalized. nih.gov Electrophilic substitution reactions on the pyridine ring are possible, although the presence of the deactivating cyano group and the pyridazinyl substituent can influence the regioselectivity of these reactions.

Modifications of the Pyridazine Ring System

The pyridazine ring in 5-(pyridazin-3-yl)nicotinonitrile is an electron-deficient system due to the presence of two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. nih.govwur.nl This reactivity allows for the introduction of various substituents onto the pyridazine ring. For example, halogenated pyridazine derivatives can serve as precursors for a range of functionalized compounds through nucleophilic substitution reactions with amines, thiols, and other nucleophiles. clockss.org

Furthermore, the nitrogen atoms of the pyridazine ring can be targeted for N-alkylation or N-oxidation, providing additional avenues for derivatization. nih.govresearchgate.net These modifications can significantly alter the electronic properties and biological activity of the resulting molecules. The reactivity of the pyridazine ring has been exploited in the synthesis of various derivatives with potential pharmacological activities. clockss.orgnih.gov

Synthesis of Hybrid Molecules and Fused Heterocyclic Systems

The strategic combination of the 5-(pyridazin-3-yl)nicotinonitrile core with other molecular fragments has led to the development of novel hybrid molecules and fused heterocyclic systems with diverse chemical and biological properties.

Construction of Furo[2,3-b]pyridine (B1315467) Derivatives

A significant derivatization strategy involves the construction of furo[2,3-b]pyridine scaffolds from nicotinonitrile precursors. nih.gov This is often achieved through a multi-step synthesis that may involve an initial SNAr reaction to introduce a side chain that can subsequently undergo intramolecular cyclization. nih.gov For instance, a common approach involves the reaction of a substituted nicotinonitrile with an appropriate reagent to introduce a group at the 2-position of the pyridine ring that can then cyclize to form the furan (B31954) ring. nih.gov The resulting furo[2,3-b]pyridine core is a key pharmacophore found in various kinase inhibitors. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,5-Dichloronicotinonitrile | 1. Ethyl 2-hydroxyacetate, NaH | Ethyl 5-chloro-3-amino-furo[2,3-b]pyridine-2-carboxylate | nih.gov |

| 2-Chloro-5-iodonicotinonitrile | Sonogashira coupling followed by Wacker-type heteroannulation | Substituted furo[2,3-b]pyridines | nih.gov |

Integration with Other Pharmacophoric Units

The 5-(pyridazin-3-yl)nicotinonitrile scaffold can be integrated with other pharmacophoric units to create hybrid molecules with potentially enhanced or novel biological activities. rsc.org This approach, often referred to as molecular hybridization, aims to combine the beneficial properties of different molecular entities into a single compound. mdpi.com For example, the pyridazine or nicotinonitrile moiety can be linked to other heterocyclic systems known for their biological relevance, such as thiadiazoles or other nitrogen-containing heterocycles. nih.govrsc.org This can be achieved through various synthetic methodologies, including multi-component reactions and cross-coupling strategies. nih.gov

| Scaffold 1 | Scaffold 2 | Linkage Strategy | Resulting Hybrid Molecule | Reference |

| Furopyrimidine | 1,3,4-Thiadiazole | Multi-step synthesis | Furo[2,3-d]pyrimidine-thiadiazole hybrids | rsc.org |

| Pyridazinone | Thiosemicarbazide | Cyclization | Pyridazinone-triazole hybrids | nih.gov |

| Nicotinonitrile | Various pharmacophores | Click Chemistry | Triazole-linked nicotinonitrile hybrids | mdpi.com |

Mechanistic Investigations of Key Chemical Reactions

Understanding the mechanisms of the chemical reactions involved in the derivatization of 5-(pyridazin-3-yl)nicotinonitrile is crucial for optimizing reaction conditions and predicting the formation of products. For instance, in nucleophilic aromatic substitution reactions on the pyridazine ring, the reaction can proceed through different mechanisms, such as an SN(ANRORC) mechanism or an SNAr mechanism. wur.nl The specific pathway is often dependent on the reaction conditions and the nature of the leaving group and nucleophile.

Computational studies can also provide valuable insights into the reactivity and reaction mechanisms of this heterocyclic system. Theoretical calculations can help to elucidate transition states and intermediates, providing a deeper understanding of the factors that govern the observed reactivity and regioselectivity.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques: ¹H, ¹³C, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. One-dimensional (1D) techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. For a molecule with the complexity of 5-(Pyridazin-3-yl)nicotinonitrile, these spectra would reveal the number of unique protons and carbons and offer clues about their placement on the pyridyl and pyridazinyl rings.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle. tue.nl Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and hydrogen atoms. The Heteronuclear Multiple Bond Correlation (HMBC) technique is crucial for identifying longer-range couplings between carbons and protons (typically over two to three bonds), which helps to connect the pyridazine (B1198779) and nicotinonitrile fragments.

While the general synthetic routes for similar compounds have been established, specific NMR spectral data for 5-(Pyridazin-3-yl)nicotinonitrile are not detailed in the available research. nih.gov

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like 5-(Pyridazin-3-yl)nicotinonitrile, allowing for the determination of its molecular ion peak.

High-Resolution ESI-MS (HR-ESI-MS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. By comparing the experimentally determined mass to the calculated mass for a given chemical formula, the molecular formula can be unequivocally established. The fragmentation pattern observed in the mass spectrum can also help to confirm the connectivity of the pyridazine and nicotinonitrile rings.

Specific mass spectrometry data for 5-(Pyridazin-3-yl)nicotinonitrile has not been reported in the surveyed scientific literature.

Mass Spectrometry Data

| Technique | Ion Mode | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Formula |

| ESI-MS | Positive | Data not available | Data not available | C₁₀H₆N₄ |

| HR-ESI-MS | Positive | Data not available | Data not available | C₁₀H₆N₄ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-(Pyridazin-3-yl)nicotinonitrile would be expected to show characteristic absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. mdpi.com The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridazine and pyridine (B92270) rings would be observed in the 1400-1600 cm⁻¹ region.

Although IR spectroscopy is a common characterization technique for newly synthesized nicotinonitrile derivatives, the specific IR spectrum for 5-(Pyridazin-3-yl)nicotinonitrile is not available in published studies. nih.govmdpi.com

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | C≡N (Nitrile) |

| Data not available | Data not available | Aromatic C-H |

| Data not available | Data not available | Aromatic C=C / C=N |

Elemental Analysis for Purity and Composition Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample. This data is used to confirm the empirical formula of a compound and to assess its purity. For 5-(Pyridazin-3-yl)nicotinonitrile (C₁₀H₆N₄), the theoretical percentages would be calculated and compared against the experimental values obtained from combustion analysis. A close agreement between the theoretical and experimental values provides strong evidence for the compound's identity and purity.

The synthesis and characterization of novel pyridazine derivatives often include elemental analysis to confirm their composition. nih.gov However, specific elemental analysis results for 5-(Pyridazin-3-yl)nicotinonitrile are not present in the reviewed literature.

Elemental Analysis Data

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 65.93 | Data not available |

| Hydrogen (H) | 3.32 | Data not available |

| Nitrogen (N) | 30.75 | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For 5-(Pyridazin-3-yl)nicotinonitrile, a single-crystal X-ray structure would unambiguously confirm the connectivity of the atoms and the planarity of the aromatic rings. It would also reveal intermolecular interactions, such as pi-stacking, which can influence the physical properties of the compound.

The structures of many novel pyridazine and pyridine derivatives have been confirmed by X-ray crystallography. nih.govtue.nl However, a crystal structure for 5-(Pyridazin-3-yl)nicotinonitrile has not been published.

X-ray Crystallography Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Several studies have employed molecular docking to investigate the therapeutic potential of nicotinonitrile and pyridazine (B1198779) derivatives. For instance, novel pyridine-3-carbonitrile (B1148548) derivatives have been synthesized and their anticancer activity evaluated against breast cancer cell lines, with molecular docking studies confirming their potential to bind to targets like cyclin-dependent kinase 2 (CDK2). bohrium.com In one such study, synthesized compounds showed good fitting in the binding site of CDK2 with favorable binding energies, suggesting a potential mechanism for their observed anticancer effects. bohrium.com Similarly, docking studies on other nicotinonitrile derivatives have been performed against targets like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) to explore their anticancer properties. researchgate.net

In the context of antimicrobial research, molecular docking has been used to screen nicotinonitrile derivatives against enzymes like GlcN-6-P synthase, revealing moderate to good binding energies. researchgate.net Furthermore, a series of novel 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were designed as inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy. nih.gov Docking studies were integral to understanding how these compounds interact with the CD73 active site. nih.gov

The table below summarizes findings from representative molecular docking studies on related compounds.

| Compound Class | Target Protein | Key Findings | Reference |

| Pyridine-3-carbonitrile derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Good fit within the binding site, suggesting a mechanism for anticancer activity. | bohrium.com |

| Pyridine-3-carbonitrile derivatives | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) | Investigation of binding affinity to explore anticancer potential. | researchgate.net |

| Pyridazine-3-one derivatives | Inositol Trisphosphate (IP3) Receptor | Evaluation of binding affinities to understand vasorelaxant activity. rsc.orgnih.gov | rsc.orgnih.gov |

| 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-diones | Ecto-5'-nucleotidase (CD73) | Identification of potent inhibitors for cancer immunotherapy. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. By developing statistically significant mathematical relationships, QSAR can predict the activity of novel compounds and highlight the structural features that are crucial for their biological effects.

QSAR studies have been successfully applied to pyridazine derivatives to understand and predict their vasorelaxant properties. nih.gov In one study, a statistically significant QSAR model was developed for a series of 3,6-disubstituted pyridazines. nih.gov This model helped to validate the observed biological activity and identify the key structural parameters controlling vasorelaxation. nih.gov The model was generated using CODESSA-Pro software and showed good predictive power. nih.gov

Similarly, 2D-QSAR studies have been conducted on 2-alkoxy-pyridine-3-carbonitrile derivatives, which share the nicotinonitrile core with 5-(pyridazin-3-yl)nicotinonitrile. researchgate.net These studies have led to the development of models that can predict the vasodilation activity of new compounds in this class, guiding the synthesis of more potent analogues. researchgate.net

The statistical quality of a QSAR model is crucial for its predictive ability. Key parameters are summarized in the table below for a representative study.

| QSAR Model Parameter | Value | Significance | Reference |

| N (Number of compounds) | 32 | The size of the dataset used to build the model. | nih.gov |

| n (Number of descriptors) | 6 | The number of molecular properties used in the model. | nih.gov |

| R² (Coefficient of determination) | 0.811782 | Indicates that the model explains over 81% of the variance in the biological data. | nih.gov |

| R²cvOO (Leave-one-out cross-validation R²) | 0.7153 | A measure of the model's internal predictive ability. | nih.gov |

| F-statistic | 17.9708 | Indicates the statistical significance of the model. | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large chemical databases (virtual screening) to identify novel compounds that possess the desired features and are therefore likely to be active.

This approach has been applied to classes of compounds containing the pyridazine and pyridine (B92270) scaffolds. For example, 3D QSAR pharmacophore models have been developed for pyridazin-3-one derivatives to evaluate their potential as vasorelaxant agents by assessing their fit to a hypothesized biological receptor. rsc.orgnih.gov

In a study aimed at identifying new Takeda G-protein-coupled receptor 5 (TGR5) agonists, a common feature pharmacophore model was generated based on known active compounds, some of which contained a pyridine ring. nih.gov The resulting pharmacophore model consisted of six features: one aromatic ring, four hydrophobic groups, and one hydrogen bond acceptor. nih.gov This model was then used in a virtual screening campaign, combined with molecular docking, to successfully identify novel, non-steroidal TGR5 agonists. nih.gov

The key features of a representative pharmacophore model are outlined below.

| Pharmacophore Feature | Description | Role in Ligand Binding | Reference |

| Ring Aromatic (R) | Aromatic ring system | Can engage in π-π stacking or hydrophobic interactions. | nih.gov |

| Hydrophobic Group (H) | Non-polar functional group | Interacts with hydrophobic pockets in the receptor active site. | nih.gov |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond | Forms crucial hydrogen bond interactions with the receptor. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides valuable insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding chemical reactions and intermolecular interactions.

A computational study on 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a structurally related cyclic ion, utilized DFT calculations at the B3LYP/6-311G** level of theory to examine its properties. researchgate.net This research provided the first in-silico look at the ion's structure and reactivity, predicting its geometry, frontier molecular orbitals, and electrostatic potential. researchgate.net The calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they help to predict the molecule's reactivity and the types of reactions it might undergo. The electrostatic potential map indicates regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the understanding of its interaction with biological targets. researchgate.net

Key data from DFT calculations on a related structure are presented in the table below.

| Computational Method | Property Predicted | Finding | Reference |

| B3LYP/6-311G | Optimized Structures | Determined the stable conformations (cis and trans) of the molecule. | researchgate.net |

| B3LYP/6-311G | Frontier Molecular Orbitals (HOMO/LUMO) | Calculated the energy gap, which relates to chemical reactivity and stability. | researchgate.net |

| B3LYP/6-311G | Electrostatic Potential (ESP) | Mapped electron-rich and electron-poor regions to predict interaction sites. | researchgate.net |

| B3LYP/6-311G | Natural Population Analysis (NPA) Charge | Calculated partial charges on atoms to understand intramolecular electrostatics. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to study the conformational changes of ligands and proteins and to assess the stability of a ligand-protein complex. They provide a dynamic view that complements the static picture from molecular docking.

While specific MD simulation studies on 5-(pyridazin-3-yl)nicotinonitrile were not found in the initial search, this technique is a standard and crucial follow-up to molecular docking for evaluating potential drug candidates. For a compound like 5-(pyridazin-3-yl)nicotinonitrile, once docked into a target protein, MD simulations would be employed to:

Assess Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted pose or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is a key metric for this assessment.

Analyze Conformational Changes: MD simulations reveal the flexibility of the ligand and the protein's binding pocket, showing how they adapt to each other. The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the binding site are most flexible.

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to provide a more accurate estimation of the binding affinity than docking scores alone.

These simulations provide critical insights into the dynamic nature of the ligand-target interaction, helping to refine lead compounds and improve their binding characteristics.

Preclinical Pharmacological Investigations: in Vitro Evaluation and Mechanistic Insights

Evaluation of Specific Enzyme Inhibition Profiles

The therapeutic potential of pyridazine (B1198779) and nicotinonitrile derivatives is often linked to their ability to selectively inhibit specific enzymes involved in disease pathology.

Derivatives of nicotinonitrile and pyridazine have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Novel nicotinonitrile derivatives have demonstrated strong inhibitory activity against Tyrosine Kinase (TK) . nih.gov For instance, compounds designated as 5g and 8 were found to be the most potent inhibitors, inhibiting TK by 89% and 86% with IC₅₀ values of 352 nM and 311 nM, respectively. nih.gov The Feline Sarcoma (FES) and FES-related (FER) tyrosine kinases are other non-receptor tyrosine kinases that have been successfully targeted. nih.govresearchgate.net Through scaffold hopping from a pyridine (B92270) template, pyrido-pyridazinone derivatives were discovered to have potent FER kinase inhibitory activity. nih.govresearchgate.net

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is another significant target. Inhibitors based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold have been developed. nih.gov One derivative, 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile, was identified as a submicromolar RET inhibitor. nih.gov Furthermore, alkynyl nicotinamide (B372718) compounds have shown efficacy against RET solvent-front mutants (like G810C/R/S) that confer resistance to other inhibitors. nih.govresearchgate.net

Inhibitors of Checkpoint Kinase 1 (CHK1) , a key enzyme in the DNA damage response pathway, have been developed from 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffolds. nih.govnih.gov These compounds act as potent and highly selective CHK1 inhibitors, leading to the abrogation of DNA damage-induced cell cycle arrest. nih.govnih.gov

The Epidermal Growth Factor Receptor (EGFR) is another kinase targeted by related structures. While some nicotinonitrile derivatives showed only modest inhibition of resistant EGFR-mutant non-small cell lung cancer (NSCLC) cells, others based on fused pyrimidine (B1678525) systems have proven to be potent, irreversible EGFR inhibitors. nih.govnih.gov Pyridazinone-based diarylurea derivatives have also shown remarkable inhibitory activity against VEGFR-2. nih.gov

Table 1: Kinase Inhibition by Pyridazine and Nicotinonitrile Derivatives To make this table interactive, you can sort the data by clicking on the column headers.

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference(s) |

|---|---|---|---|---|

| Nicotinonitrile Derivatives | Tyrosine Kinase (TK) | Potent inhibition, arresting the cell cycle. | 311-352 nM | nih.gov |

| Pyrido-pyridazinone Derivatives | FER Tyrosine Kinase | Potent FER kinase inhibitory activity. | N/A | nih.govresearchgate.net |

| 2-(Alkylsulfanyl)nicotinonitrile Derivatives | RET Tyrosine Kinase | Submicromolar inhibition, selective versus other kinases. | Submicromolar | nih.gov |

| Alkynyl Nicotinamide Derivatives | RET (Wild-type & Mutants) | Potent inhibition of wild-type and drug-resistant mutants (V804M, G810C/R/S). | Low nanomolar | nih.govresearchgate.net |

| Pyrazine-2-carbonitrile Derivatives | Checkpoint Kinase 1 (CHK1) | Potent and highly selective inhibition. | N/A | nih.govnih.gov |

| Nicotinonitrile Derivatives | EGFR (Resistant Mutants) | Modest micromolar inhibition. | Micromolar | nih.gov |

| Pyridazinone-based Diarylurea | VEGFR-2 | Remarkable inhibitory activity. | 60.70–1800 nM | nih.gov |

Beyond kinases, research has explored the inhibition of other enzyme classes by related heterocyclic compounds.

The antioxidant systems in cancer cells, which include enzymes like glutathione reductase and thioredoxin reductase , have been identified as potential targets. Newly synthesized Pyridazin-3(2h)-one derivatives were found to induce cytotoxicity in P815 murine mastocytoma cells by causing a significant loss of activity in these two enzymes, leading to oxidative stress. nih.gov Additionally, certain imidazole-based hybrids have been investigated for their inhibition of human carbonic anhydrase isozymes CA-II and CA-IX, which are linked to tumor progression. mdpi.com

While the provided outline includes enzymes such as Acetylcholinesterase, Sphingosine 1-phosphate lyase, Adenosine (B11128) Kinase, Dipeptidyl Peptidase, and Glucosidase, the reviewed literature on 5-(Pyridazin-3-yl)nicotinonitrile and its immediate derivatives has predominantly focused on kinase and reductase inhibition as primary mechanisms of action.

In Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

A significant body of research highlights the potent cytotoxic and antiproliferative effects of pyridazine and nicotinonitrile derivatives against a wide array of human cancer cell lines.

These compounds have demonstrated significant activity against leukemia, breast, lung, colon, liver, and prostate cancers. nih.govnih.gov For example, a new pyridazinone derivative, referred to as Pyr-1, showed potent cytotoxicity against 22 human cancer cell lines. nih.gov Similarly, a series of novel nicotinonitrile derivatives exhibited IC₅₀ values in the low micromolar range (~1-5 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines. nih.gov Other studies have reported potent activity for cyanopyridine derivatives against liver cancer cells (HepG-2), with IC₅₀ values lower than the reference drug 5-fluorouracil. nih.gov

Table 2: In Vitro Antiproliferative Activity of Pyridazine and Nicotinonitrile Derivatives To make this table interactive, you can sort the data by clicking on the column headers.

| Compound Series | Cancer Cell Line | Cancer Type | Key Result (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Pyridazinone (Pyr-1) | CEM, HL-60 | Leukemia | Potent cytotoxicity | nih.gov |

| Pyridazinone (Pyr-1) | MDA-MB-231, MDA-MB-468 | Breast Cancer | Potent cytotoxicity | nih.gov |

| Pyridazinone (Pyr-1) | A-549 | Lung Cancer | Potent cytotoxicity | nih.gov |

| Nicotinonitrile Derivatives | MCF-7 | Breast Cancer | ~1-5 µM | nih.gov |

| Nicotinonitrile Derivatives | HCT-116 | Colon Cancer | ~1-5 µM | nih.gov |

| 3(2H)-Pyridazinone Derivatives | AGS | Gastric Cancer | Good anti-proliferative effects | nih.gov |

| Cyanopyridine Derivatives | HepG-2 | Liver Cancer | 6.95 ± 0.34 µM | nih.gov |

| Cyanopyridine Derivatives | HCT-116 | Colon Cancer | 7.15 ± 0.35 µM | nih.gov |

| Pyridinethione Derivatives | HepG-2, HCT-116 | Liver, Colon Cancer | Interesting antitumor activity | nih.gov |

The antiproliferative activity of these compounds is underpinned by their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Studies have confirmed that these derivatives induce apoptosis through multiple pathways. This is evidenced by phosphatidylserine (B164497) externalization, depolarization of the mitochondrial membrane, activation of key executioner enzymes like caspase-3 and caspase-9, and subsequent DNA fragmentation. nih.govnih.gov One study on a pyridazinone derivative in acute promyelocytic leukemia cells demonstrated that the compound disrupted cell cycle progression and induced apoptosis. nih.gov Similarly, novel nicotinonitrile derivatives were shown to exert their antiproliferative effects by inducing the intrinsic apoptosis pathway, with a significant 3- to 6-fold induction of caspases 9 and 3 in colon cancer cells. nih.gov

Furthermore, some imidazo[1,2-a]pyridine (B132010) compounds have been shown to cause cell cycle arrest by increasing the levels of tumor suppressor proteins p53 and p21. nih.gov The induction of apoptosis was also confirmed by the increased activity of caspase 7 and caspase 8 and the cleavage of PARP, a hallmark of apoptosis. nih.gov Another mechanism involves the hypergeneration of intracellular reactive oxygen species (ROS), which disturbs the cellular redox balance and leads to oxidative stress-mediated apoptosis. nih.gov

A crucial aspect of a potential anticancer agent is its selectivity, meaning it should be more toxic to cancer cells than to normal, healthy cells. Several studies have demonstrated that pyridazine and nicotinonitrile derivatives possess this favorable characteristic.

For instance, a new pyridazinone derivative exhibited selective cytotoxicity on various cancer cell lines when compared with non-cancerous breast epithelial MCF-10A cells. nih.gov Novel nicotinonitrile derivatives were found to be specific in their action and safe for normal fibroblasts (WI38), with one derivative only showing some toxicity at a high concentration of 93 µM. nih.gov Similarly, newly synthesized pyridazin-3-ones had a selective dose-dependent cytotoxic effect on P815 cancer cells without affecting normal peripheral blood mononuclear cells (PBMCs). nih.gov Other research has confirmed low toxicity of pyridazinone compounds against human gingival fibroblasts (HGFs) and non-tumorigenic MCF-10A breast cells. mdpi.comnih.gov This differential effect suggests a therapeutic window where these compounds could be effective against tumors while minimizing damage to healthy tissues.

In Vitro Antimicrobial Activity Profiling

In addition to their anticancer properties, various pyridazine and nicotinonitrile derivatives have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

The general consensus from several studies is that these compounds, particularly those containing a pyridazine moiety, often exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria. nih.gov For example, many synthesized derivatives show strong inhibitory effects on the growth of Bacillus subtilis. nih.gov Other studies have identified pyridazine derivatives with potent activity against Staphylococcus aureus, including one compound with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. clockss.org In contrast, activity against Gram-negative bacteria like Escherichia coli is often weaker or requires higher concentrations. clockss.org

Antifungal activity has also been documented, primarily against the opportunistic yeast Candida albicans. nih.govclockss.org Some pyridazinone derivatives have shown significant antifungal activity with MIC values as low as 16 μg/mL. nih.gov Notably, certain pyridinone compounds were found to be effective not only against standard C. albicans strains but also against clinically isolated fluconazole- or caspofungin-resistant strains, and they also demonstrated an ability to inhibit biofilm formation. nih.gov

Table 3: In Vitro Antimicrobial Activity of Pyridazine Derivatives To make this table interactive, you can sort the data by clicking on the column headers.

| Compound Series | Microbial Strain | Strain Type | Activity (MIC in µg/mL) | Reference(s) |

|---|---|---|---|---|

| Pyridazinone/Pyrido[2,3-d]pyrimidine | Bacillus subtilis | Gram-positive Bacteria | Strong inhibitory effects | nih.gov |

| Pyridazine Derivatives | Staphylococcus aureus | Gram-positive Bacteria | 32 | clockss.org |

| Pyridazine Derivatives | Escherichia coli | Gram-negative Bacteria | 128 | clockss.org |

| Pyridazine Derivatives | Candida albicans | Fungus | 128 | clockss.org |

| Pyridazinone-based Diarylurea | Staphylococcus aureus | Gram-positive Bacteria | 16 | nih.gov |

| Pyridazinone-based Diarylurea | Candida albicans | Fungus | 16 | nih.gov |

| Pyridinone Derivative | Candida albicans | Fungus | Fungicidal activity | nih.gov |

| Pyridine-thiazole Derivative | S. aureus, P. aeruginosa | Bacteria | 100 | nih.gov |

Antibacterial Spectrum and Efficacy

The antibacterial potential of pyridazine derivatives has been a subject of considerable research. Studies have shown that certain pyridazine compounds exhibit notable activity against various bacterial strains.

For instance, a study on new pyridazine derivatives indicated that five of the synthesized compounds possessed antibacterial activity against Staphylococcus aureus, with the most active compound showing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. clockss.org Another compound from the same series demonstrated activity against Escherichia coli, albeit at a higher concentration (MIC = 128 µg/mL). clockss.org

Similarly, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed strong antibacterial activity against several Gram-positive bacteria, including S. aureus, S. pneumoniae, E. faecalis, B. subtilis, and S. xylosus. nih.gov The introduction of a fluorine atom into the structure of these compounds significantly enhanced their antibacterial effects. nih.gov

Furthermore, pyridinium (B92312) salts have been investigated for their antimicrobial properties. Certain derivatives displayed high antimicrobial activity against Staphylococcus aureus. mdpi.com The antimicrobial action of these compounds is thought to be related to their effect on cell membranes. mdpi.com

It is important to note that the specific antibacterial spectrum and efficacy of 5-(Pyridazin-3-yl)nicotinonitrile itself are not extensively detailed in the provided search results. The available information pertains to broader classes of pyridazine and nicotinonitrile derivatives.

Table 1: Antibacterial Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Pyridazine Derivative (Compound 40) | Staphylococcus aureus | 32 µg/mL clockss.org |

| Pyridazine Derivative (Compound 23) | Escherichia coli | 128 µg/mL clockss.org |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives (21b, 21d, 21f) | Gram-positive bacteria | Strong activity (specific MICs not detailed) nih.gov |

| Pyridinium Salts (2d, 3d, 4d) | Staphylococcus aureus | High activity (comparable to ceftazidime) mdpi.com |

Antifungal Efficacy

The antifungal properties of pyridazine derivatives have also been explored. Research has shown that some of these compounds exhibit moderate to good activity against various fungal species.

For example, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov Another study on (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives showed moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata. nih.gov

Furthermore, some pyridazine derivatives have demonstrated activity against Candida albicans. clockss.orgclockss.org In one study, the highest activity against C. albicans was observed with derivatives 39 and 40, which had an MIC of 128 µg/mL. clockss.org

While these findings highlight the potential of the pyridazine scaffold in developing antifungal agents, specific data on the antifungal efficacy of 5-(Pyridazin-3-yl)nicotinonitrile is not explicitly available in the provided search results.

Table 2: Antifungal Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good nih.gov |

| (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives | Candida parapsilosis, Candida pseudotropicalis, Candida glabrata | Moderate nih.gov |

| Pyridazine Derivatives (39, 40) | Candida albicans | MIC = 128 µg/mL clockss.org |

Antioxidant Activity Assays

Nicotinonitrile and pyridazine derivatives have been evaluated for their antioxidant potential through various assays. These studies indicate that compounds containing these structural motifs can exhibit significant antioxidant properties.

For instance, a series of novel nicotinonitrile derivatives hybridized with thiazole, pyrazole, and pyridine ring systems were assessed for their antioxidant capabilities using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. dntb.gov.uaconsensus.app One of the nicotinonitrile-thiazole hybrids was identified as a particularly promising antioxidant agent, with an inhibition activity of 86.27%. dntb.gov.uaconsensus.app

Furthermore, nicotinonitrile derivatives have been reported to possess antioxidant properties among other biological activities. nih.gov Similarly, pyrrole-ring-containing compounds, which can be structurally related to pyridazine derivatives, have demonstrated antioxidant activity. nih.gov

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds. Several studies have utilized this assay to investigate the free-radical scavenging capabilities of derivatives related to 5-(Pyridazin-3-yl)nicotinonitrile.

For example, the antioxidant activity of newly synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives was evaluated using the DPPH assay. nih.gov The results showed that the tested compounds exhibited varying degrees of antioxidant activity, with some demonstrating strong scavenging potential. nih.gov

Similarly, twenty-four derivatives of N,N-dimethylbarbituric acid were screened for their DPPH radical scavenging activity and showed excellent antioxidant properties. nih.gov The principle of the DPPH assay is based on the reduction of the stable DPPH free radical by an antioxidant, leading to a measurable decrease in absorbance at 517 nm. nih.govmdpi.commdpi.com

While these studies highlight the use of the DPPH assay for evaluating the antioxidant potential of related heterocyclic compounds, specific DPPH radical scavenging data for 5-(Pyridazin-3-yl)nicotinonitrile was not found in the search results.

Table 3: DPPH Radical Scavenging Activity of Related Compounds

| Compound Class | Assay Principle | Outcome |

| Spiro pyrrolo[3,4-d]pyrimidine derivatives | Electron transfer to reduce DPPH radical | Varied antioxidant activities, some with strong potential. nih.gov |

| N,N-dimethylbarbituric acid derivatives | DPPH radical scavenging | Excellent antioxidant activity. nih.gov |

| Nicotinonitrile-thiazole hybrid | ABTS radical cation decolorization | 86.27% inhibition activity. dntb.gov.uaconsensus.app |

Receptor Antagonism/Agonism Studies (e.g., Adenosine Receptors, Androgen Receptor, Glutamate (B1630785) Receptor, TRPV1)

Derivatives of pyridazine have been investigated for their activity at various receptors, indicating the potential for this scaffold in drug discovery.

Specifically, pyrazolo[3,4-d]pyridazine derivatives have been designed and synthesized as adenosine receptor (AR) ligands. researchgate.net One such compound demonstrated high affinity for the human A1 and A3 adenosine receptors, acting as an antagonist. researchgate.net Another area of investigation has been histamine (B1213489) H3 receptor antagonists, where pyridazinone derivatives have shown promise. researchgate.net

While the search results point to the activity of pyridazine-containing compounds at adenosine and histamine receptors, there is no specific information available regarding the interaction of 5-(Pyridazin-3-yl)nicotinonitrile with adenosine receptors, the androgen receptor, the glutamate receptor, or TRPV1.

Target Identification and Validation in Cellular Systems

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of a compound. For derivatives related to 5-(Pyridazin-3-yl)nicotinonitrile, some target identification studies have been performed.

For instance, a series of novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were identified as potent inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy. nih.gov These compounds showed remarkable inhibitory activity in both enzymatic and cellular assays. nih.gov

In another study, a network pharmacology approach was used to elucidate the pharmacological mechanism of a synthetic derivative of bistetrahydroisoquinolinequinone in non-small-cell lung cancer cells, identifying pathways related to apoptosis. mdpi.com

While these examples demonstrate methodologies for target identification in related compound classes, specific studies identifying and validating the cellular targets of 5-(Pyridazin-3-yl)nicotinonitrile were not found in the provided search results.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Activity

Research on related nicotinonitrile frameworks has shown that the addition of specific groups leads to pronounced changes in activity. For instance, in a series of 3-cyano-2-aminopyridine derivatives, the anti-inflammatory activity was influenced by the electronic nature of substituents on an attached aryl ring. Electron-withdrawing groups in certain positions tended to increase anti-inflammatory effects, whereas their placement in a different position led to an increase in analgesic activity. researchgate.net Conversely, the presence of electron-releasing groups on the aryl ring was found to enhance anti-inflammatory potency. researchgate.net

In the context of antiproliferative activity, studies on pyridine (B92270) derivatives have demonstrated that the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance cytotoxic effects against cancer cell lines. nih.gov In contrast, the introduction of bulky groups or halogens sometimes leads to diminished activity. nih.gov Furthermore, the incorporation of an amide (-NHC=O) side chain or the fusion of a dithiol ring to the nicotinonitrile core has been shown to increase the reactivity and inhibitory effects of certain compounds. longdom.org These findings underscore the critical role of substituents in fine-tuning the biological profile of the core scaffold.

A summary of substituent effects on the activity of related nicotinonitrile compounds is presented below.

| Compound Series | Substituent | Position | Observed Effect | Biological Activity | Reference |

| 4,6-diaryl-3-cyano-2-aminopyridines | Electron-withdrawing groups | 2' or 4' of 4-aryl group | Increased activity | Anti-inflammatory | researchgate.net |

| 4,6-diaryl-3-cyano-2-aminopyridines | Electron-withdrawing groups | 3' of 4-aryl group | Increased activity | Analgesic | researchgate.net |

| 4,6-diaryl-3-cyano-2-aminopyridines | Electron-releasing groups | 4- or 6-aryl ring | Higher activity | Anti-inflammatory | researchgate.net |

| Pyridine Derivatives | -OCH3, -OH, -NH2 groups | Various | Enhanced activity | Antiproliferative | nih.gov |

| Pyrano[2,3-b]pyridine Derivative | Amide (-NHC=O) side chain | --- | Increased reactivity | Anticancer | longdom.org |

| Fused Nicotinonitrile | Dithiol or Diselenol ring | Fused at positions 4 and 5 | Increased inhibitory effects | Anticancer | longdom.org |

Influence of Heterocyclic Ring System Modifications on Pharmacological Profiles

Modifying the core heterocyclic system of pyridazinyl-nicotinonitrile by fusion with other rings or by replacing one of the heterocycles can lead to compounds with novel pharmacological profiles. The pyridazine (B1198779) ring itself, a 1,2-diazine, possesses unique physicochemical properties, including a high dipole moment and strong hydrogen-bonding capacity, which distinguish it from its isomers, pyrimidine (B1678525) (1,3-diazine) and pyrazine (B50134) (1,4-diazine). scholarsresearchlibrary.comnih.gov These properties can be crucial for molecular recognition at the target site. nih.gov

The synthesis of fused nicotinonitrile derivatives has been a successful strategy for developing new anticancer agents. For example, reacting a pyridone precursor with various reagents has yielded fused systems like pyrano[2,3-b]pyridine, dithiolo[3,4-c]pyridine, and 1,2-diseleno[3,4-c]pyridine, which have been screened for anticancer activity. longdom.org Similarly, furo[2,3-b]pyridine (B1315467) derivatives synthesized from chalcone (B49325) precursors have shown potent cytotoxic activities against breast cancer cell lines. researchgate.net

| Original Scaffold | Modified Heterocyclic System | Resulting Biological Activity | Reference |

| Nicotinonitrile | Pyrano[2,3-b]pyridine | Anticancer | longdom.org |

| Nicotinonitrile | Dithiolo[3,4-c]pyridine | Anticancer | longdom.org |

| Nicotinonitrile | Furo[2,3-b]pyridine | Anticancer (Breast Cancer) | researchgate.net |

| 5-(Pyridazin-3-yl)nicotinonitrile | 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione | CD73 Inhibition (Anticancer) | nih.gov |

Positional Isomerism and Differential Biological Activities

Positional isomerism, which involves changing the relative positions of substituents or heteroatoms within a molecule, can have a profound impact on biological activity. For the 5-(Pyridazin-3-yl)nicotinonitrile scaffold, isomerism can apply to the arrangement of nitrogen atoms in the diazine ring or the attachment points of various substituents.

The pyridazine ring is the 1,2-diazine isomer, distinct from pyrimidine (1,3-diazine) and pyrazine (1,4-diazine). scholarsresearchlibrary.com These isomers have different electronic distributions and dipole moments, which can lead to differential binding at a biological target. nih.gov

The position of substituents on the heterocyclic rings is also a critical determinant of biological function. In one study of 4,6-diaryl-3-cyano-2-aminopyridines, moving an electron-withdrawing substituent on the 4-aryl group from the 2' or 4' position to the 3' position caused a shift in primary activity from anti-inflammatory to analgesic. researchgate.net Another clear example of positional isomerism's influence comes from research on oxazolidinone derivatives, where a linearly attached benzotriazole (B28993) pendant resulted in a more potent antibacterial agent compared to the angularly attached isomer. nih.gov This demonstrates that the spatial arrangement and geometry of molecular components, as dictated by positional isomerism, are key to optimizing pharmacological activity.

Ligand Efficiency and Lipophilicity Considerations in Molecular Design

In modern drug design, optimizing ligand efficiency (LE) and lipophilicity (logP) is crucial for developing drug candidates with favorable pharmacokinetic and pharmacodynamic properties. Ligand efficiency provides a measure of the binding energy per non-hydrogen atom, helping to identify small, efficient fragments that can be built into more potent leads. Lipophilicity is a key factor governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME).

The development of potent inhibitors based on the pyridazinyl-nicotinonitrile scaffold, such as the CD73 inhibitor 35j [5-(6-(4-fluorophenyl)pyridazin-3-yl)-1-(3-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione], highlights the successful application of these principles. nih.gov This compound not only showed high potency but also possessed high metabolic stability and favorable oral bioavailability in rats, indicating a well-optimized structure in terms of its properties. nih.gov Such optimization is essential for translating potent enzyme inhibitors into effective therapeutic agents.

Stereochemical Aspects of Biological Activity

Stereochemistry can play a pivotal role in the biological activity of a drug molecule, as stereoisomers can exhibit different interactions with chiral biological targets like enzymes and receptors. While the parent 5-(Pyridazin-3-yl)nicotinonitrile is achiral, the introduction of chiral centers through substitution would necessitate an evaluation of the stereochemical aspects of its activity.

Studies on other chiral heterocyclic compounds provide compelling evidence for the importance of stereochemistry. For example, in a series of nature-inspired 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry displayed significant antimalarial activity. nih.govnih.gov This stereoselectivity was attributed not only to target binding but also to a stereoselective uptake by the parasite, possibly via an L-amino acid transport system. nih.govnih.govresearchgate.net Further investigation showed that while stereochemistry affected target binding for some derivatives, it led to significant differences in antimalarial activity for all subclasses. nih.gov

Similarly, research on oxazolidinones revealed that among the E/Z-isomers of angularly attached derivatives, the E-isomer was more potent than the Z-isomer. nih.gov These examples highlight that if chiral derivatives of 5-(Pyridazin-3-yl)nicotinonitrile were to be synthesized, a separation and evaluation of the individual enantiomers or diastereomers would be crucial, as they would likely possess distinct biological activities and potencies.

Academic and Research Perspectives

Patent Landscape Analysis of Research Involving Nicotinonitrile-Pyridazine Derivatives

The patent landscape for nicotinonitrile-pyridazine derivatives reveals a focused and strategic effort to capitalize on the therapeutic potential of this chemical class. Analysis of patent filings indicates a strong emphasis on their application as kinase inhibitors, particularly in the context of cancer therapy.

Key players in this domain include major pharmaceutical corporations and specialized biotechnology firms. For instance, patents have been filed for therapeutic pyridazine (B1198779) compounds, highlighting their potential in treating various diseases. google.com One notable patent describes pyridazinone derivatives as inhibitors of tyrosine kinases, specifically Met kinase, which is implicated in tumor growth. google.com

The scope of these patents often covers a broad range of substituted nicotinonitrile-pyridazine cores, aiming to protect not just individual compounds but also the general pharmacophore. This strategy is indicative of the perceived value and the ongoing research and development efforts to identify lead candidates for clinical trials. The intellectual property in this area underscores the commercial interest in harnessing the unique molecular architecture of these compounds for targeted therapies.

Emerging Synthetic Strategies for Novel Hybrid Structures

The synthesis of nicotinonitrile-pyridazine hybrids has evolved, with researchers developing more efficient and versatile methods to construct these complex molecules. A significant focus has been on multi-component reactions, which allow for the rapid assembly of diverse derivatives from simple starting materials.

One-pot synthesis is a prominent strategy, exemplified by the three-component reaction of arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) to produce 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This approach is valued for its operational simplicity and the ability to generate a library of compounds with varied aryl substitutions. scielo.org.za

Another key strategy involves the construction of the pyridazine ring onto a pre-existing nicotinonitrile scaffold, or vice-versa. For instance, novel fused pyridazines have been synthesized from 1,3-diketones through a Diaza-Wittig reaction as a key step. nih.gov Furthermore, the reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with various reagents has been shown to yield a range of fused pyridazine derivatives. mdpi.com

The development of synthetic methodologies for nicotinonitrile derivatives is also crucial. longdom.orgchem-soc.sinih.gov These strategies often involve the cyclization of acyclic precursors and subsequent functionalization to introduce the pyridazine moiety or other desired substituents. chem-soc.si The table below summarizes some of the key synthetic approaches for generating nicotinonitrile and pyridazine derivatives.

| Reaction Type | Starting Materials | Key Reagents | Product Class | Reference |

| Three-component reaction | Arylglyoxals, malononitrile, hydrazine hydrate | Water, ethanol | 3-Amino-5-arylpyridazine-4-carbonitriles | scielo.org.za |

| Diaza-Wittig reaction | 1,3-Diketones | - | Fused pyridazines | nih.gov |

| Cyclization | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | Phosphorus oxychloride, hydrazine hydrate | Fused pyridazine derivatives | mdpi.com |

| Cyclization | Chalcone (B49325) derivatives, malononitrile | Ammonium acetate | 2-Aminonicotinonitrile derivatives | nih.gov |

| Multi-step synthesis | Substituted acetophenones, glyoxalic acid, hydrazine hydrate | Ethyl chloroacetate | Pyridazin-3-one derivatives | nih.gov |

This table provides a summary of various synthetic strategies for nicotinonitrile and pyridazine derivatives.

Future Directions in Rational Compound Design and Mechanistic Elucidation

The future of research on nicotinonitrile-pyridazine derivatives lies in the realm of rational drug design and a deeper understanding of their mechanisms of action. researchgate.net The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, make it an attractive component in drug design, potentially offering advantages over more common phenyl rings or other azines. nih.gov

Rational Compound Design:

Future design strategies will likely focus on creating "smart" hybrids that incorporate two or more pharmacophores to target multiple biological pathways simultaneously. ekb.eg This approach is particularly relevant in cancer therapy, where combination treatments are often more effective. The design of new pyridazine-3-one derivatives as potential vasodilators is one such example of targeted design. nih.govrsc.org

Computational methods, including molecular modeling and in silico screening, will play a pivotal role in identifying promising lead compounds and optimizing their interactions with biological targets. nih.govresearchgate.net These approaches can predict the binding affinity and selectivity of novel derivatives, thereby accelerating the drug discovery process. researchgate.net

Mechanistic Elucidation:

A critical area for future research is the detailed elucidation of the mechanisms by which these compounds exert their biological effects. While many derivatives have shown potent activity in cellular assays, a comprehensive understanding of their molecular targets and downstream signaling pathways is often lacking.

For instance, some pyridazine derivatives have been shown to act as vasorelaxants by modulating eNOS expression and nitric oxide levels. nih.govrsc.org Further studies are needed to pinpoint the precise molecular interactions responsible for this effect. Similarly, for anticancer derivatives, identifying the specific kinases they inhibit and understanding how this inhibition leads to cell death is crucial for their clinical development.

The development of photoaffinity probes or the use of chemoproteomics could be powerful tools for identifying the direct binding partners of these compounds within the cell. A deeper mechanistic understanding will not only validate their therapeutic potential but also guide the design of next-generation derivatives with improved efficacy and reduced off-target effects.

Interdisciplinary Collaborative Research Opportunities

The multifaceted nature of research into 5-(pyridazin-3-yl)nicotinonitrile and its derivatives creates a fertile ground for interdisciplinary collaboration. The successful translation of these compounds from laboratory curiosities to clinical therapeutics will require a concerted effort from experts across various scientific disciplines.

Chemistry and Biology:

The core collaboration will continue to be between synthetic chemists and molecular and cellular biologists. Chemists can design and synthesize novel derivatives with specific structural modifications, while biologists can evaluate their efficacy and mechanism of action in relevant disease models. acs.orgnih.gov This iterative cycle of design, synthesis, and testing is fundamental to the drug discovery process. nih.gov

Computational Science:

Computational chemists and bioinformaticians can provide invaluable insights through molecular modeling, virtual screening, and the analysis of large biological datasets. nih.govresearchgate.net Collaboration with these experts can help prioritize synthetic targets, predict potential off-target effects, and identify biomarkers that could predict patient response to treatment.

Pharmacology and Toxicology:

Pharmacologists are essential for characterizing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of lead compounds in animal models. nih.gov Toxicologists will play a critical role in assessing the safety profile of these derivatives, identifying any potential liabilities that could hinder their clinical development. nih.gov

Clinical Research:

Ultimately, the goal is to translate promising compounds into the clinic. This will require collaboration with clinicians and clinical researchers to design and conduct clinical trials that can rigorously evaluate the safety and efficacy of these new therapeutic agents in patients.

The complex challenges in modern drug discovery, from overcoming drug resistance to developing personalized medicines, necessitate a team-science approach. The study of nicotinonitrile-pyridazine derivatives is a prime example of a field that stands to benefit immensely from such collaborative efforts.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(Pyridazin-3-yl)nicotinonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling pyridazine derivatives with nitrile-containing precursors. Key steps include:

- Condensation reactions : Using palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) to attach the pyridazin-3-yl group to the nicotinonitrile scaffold .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.

- Temperature control : Reactions often proceed at 80–120°C to balance yield and avoid decomposition .

Optimization requires monitoring via TLC or HPLC and adjusting catalyst loading (e.g., 1–5 mol% Pd) .

Basic: Which spectroscopic techniques are critical for structural elucidation of 5-(Pyridazin-3-yl)nicotinonitrile?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon types. For example, nitrile carbons appear at ~115–120 ppm, while pyridazine protons show distinct splitting patterns .

- IR Spectroscopy : Confirms the nitrile group via a sharp peak near 2240 cm .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to rule out structural analogs .

Advanced: How can computational chemistry predict the reactivity of 5-(Pyridazin-3-yl)nicotinonitrile in heterocyclic functionalization?

Answer:

- DFT Calculations : Model electron density distributions to identify nucleophilic/electrophilic sites. For example, the pyridazine ring’s electron-deficient nature may favor nucleophilic aromatic substitution .

- Transition State Analysis : Predicts activation barriers for cross-coupling reactions, aiding in catalyst selection (e.g., Pd vs. Cu) .

- Solvent Effects : Simulate solvent polarity’s impact on reaction pathways using COSMO-RS models .

Advanced: How should researchers address discrepancies in reported thermal stability data for 5-(Pyridazin-3-yl)nicotinonitrile?

Answer:

- Controlled Replication : Repeat experiments under inert atmospheres (e.g., N) to exclude oxidative degradation .

- DSC/TGA Analysis : Quantify decomposition temperatures and enthalpy changes to establish a baseline .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .

Basic: What safety protocols are essential when handling 5-(Pyridazin-3-yl)nicotinonitrile?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste Disposal : Neutralize nitrile-containing waste with alkaline peroxide before disposal .

- Emergency Procedures : Maintain cyanide antidote kits (e.g., hydroxocobalamin) in case of accidental hydrolysis to HCN .

Advanced: Can 5-(Pyridazin-3-yl)nicotinonitrile act as a ligand in coordination complexes, and what factors influence its binding mode?

Answer:

- Donor Sites : The pyridazine N atoms and nitrile group can coordinate to metals like Pt(II) or Ru(II). Binding mode depends on pH and metal oxidation state .

- Spectroscopic Validation : Use UV-Vis (ligand-to-metal charge transfer bands) and X-ray crystallography to confirm coordination geometry .

- Electronic Effects : Electron-withdrawing nitrile groups enhance Lewis acidity at the metal center, affecting catalytic activity .

Basic: What purification strategies are effective for isolating 5-(Pyridazin-3-yl)nicotinonitrile?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for optimal separation of nitrile byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced: Under what conditions does 5-(Pyridazin-3-yl)nicotinonitrile undergo cyclization, and how can side reactions be suppressed?

Answer:

- Thermal Cyclization : Heating above 150°C may induce 6π-electrocyclization, forming fused pyridine derivatives. Mitigate via low-temperature reactions (<100°C) .

- Acid/Base Catalysis : Protonation of the pyridazine ring can accelerate cyclization. Use buffered conditions (pH 6–8) to stabilize the intermediate .

- Kinetic Monitoring : Track reaction progress using in-situ IR to halt at the desired step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.